
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is a chemical compound with the molecular formula C15H27N3O2S. It is known for its unique structure, which includes two amino groups, a dibutyl group, and a sulphonamide group attached to a toluene ring. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide typically involves the reaction of 2,6-diaminotoluene with dibutylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulphonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The sulphonamide group can be reduced to a sulfonic acid.
Substitution: The amino groups can participate in substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of sulfonic acids.
Substitution: Formation of N-substituted derivatives
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulphonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminotoluene: Similar structure but with amino groups at different positions.
2,6-Diaminotoluene: Lacks the dibutyl and sulphonamide groups.
N,N-Dibutyl-4-toluenesulfonamide: Lacks the amino groups
Uniqueness
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is unique due to the presence of both amino and sulphonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
80198-26-1 |
|---|---|
Molekularformel |
C15H27N3O2S |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H27N3O2S/c1-4-6-8-18(9-7-5-2)21(19,20)13-10-14(16)12(3)15(17)11-13/h10-11H,4-9,16-17H2,1-3H3 |
InChI-Schlüssel |
QKJFIJCITRHJRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C(=C1)N)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




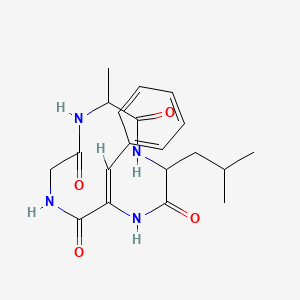
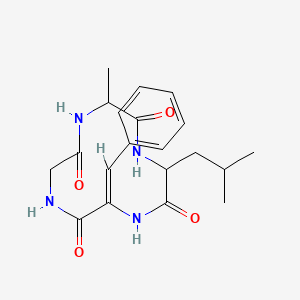
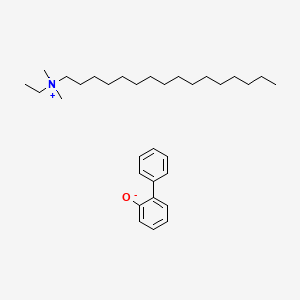
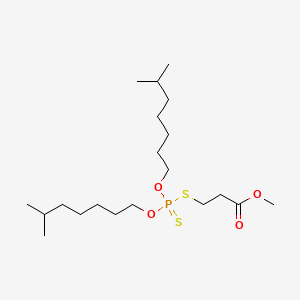
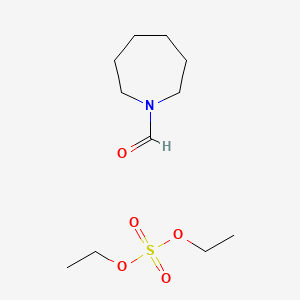
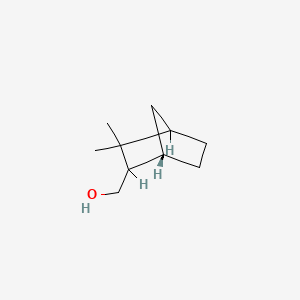
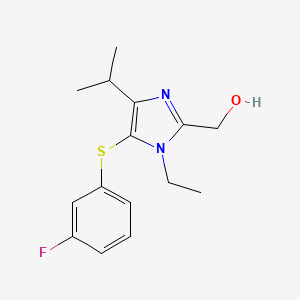
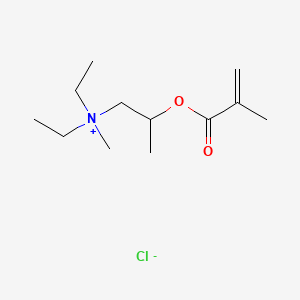
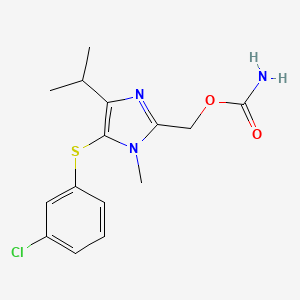

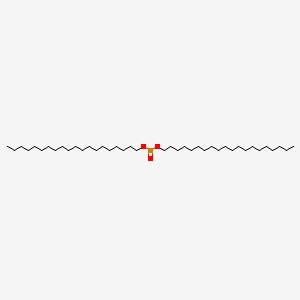
![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
